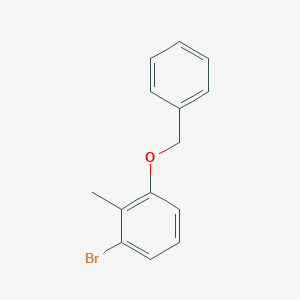

2-Benzyloxy-6-bromotoluene

Beschreibung

BenchChem offers high-quality 2-Benzyloxy-6-bromotoluene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzyloxy-6-bromotoluene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-bromo-2-methyl-3-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO/c1-11-13(15)8-5-9-14(11)16-10-12-6-3-2-4-7-12/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOACXRVHVRUBGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Br)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Benzyloxy-6-bromotoluene: A Comprehensive Guide to Chemical Properties, Synthesis, and Applications in Advanced Organic Synthesis

Executive Summary

In the realm of modern organic synthesis and drug development, the strategic selection of orthogonally functionalized building blocks dictates the efficiency of downstream structural diversification. 2-Benzyloxy-6-bromotoluene (CAS: 909032-71-9) is a premier example of such a scaffold[1]. Featuring a robust benzyl-protected phenolic oxygen, a reactive aryl bromide handle, and a sterically directing methyl group, this compound serves as a critical intermediate for transition-metal-catalyzed cross-coupling reactions[2].

This technical whitepaper provides an in-depth analysis of its physicochemical properties, synthetic methodologies, and applications. Designed for researchers and application scientists, the protocols detailed herein follow a self-validating framework to ensure high-fidelity reproducibility in laboratory settings.

Physicochemical Properties

Understanding the baseline quantitative data of 2-Benzyloxy-6-bromotoluene is essential for precise stoichiometric calculations, solvent selection, and chromatographic purification.

| Property | Value / Description |

| IUPAC Name | 1-bromo-3-(benzyloxy)-2-methylbenzene |

| CAS Registry Number | 909032-71-9[1] |

| Molecular Formula | C₁₄H₁₃BrO |

| Molecular Weight | 277.16 g/mol [2] |

| Appearance | Solid / Viscous Liquid (Temperature & Purity Dependent) |

| Precursor Phenol | 2-Bromo-6-methylphenol (CAS: 2275-39-0)[3] |

| Reactivity Profile | Stable under basic/neutral conditions; susceptible to strong Lewis acids and Pd-catalyzed hydrogenolysis. |

Structural Analysis & Mechanistic Rationale

The architectural design of 2-Benzyloxy-6-bromotoluene offers three distinct synthetic advantages:

-

The Benzyl Ether (Protecting Group): The benzyloxy (-OCH₂Ph) moiety is highly stable to basic conditions, Grignard reagents, and oxidative environments. It effectively masks the nucleophilic and acidic nature of the precursor phenol, preventing unwanted side reactions during subsequent organometallic steps[4].

-

The Aryl Bromide (Reactive Handle): The carbon-bromine bond is highly susceptible to oxidative addition by Palladium(0) and Nickel(0) catalysts, making it an ideal electrophile for carbon-carbon and carbon-heteroatom bond formations[5].

-

The Methyl Group (Steric Director): Positioned directly between the benzyloxy and bromo groups, the methyl group imparts significant ortho-steric hindrance. This steric bulk can be leveraged to control regioselectivity and induce atropisomerism (axial chirality) in the resulting biaryl products.

Synthesis Methodology: The Williamson Ether Pathway

The most efficient and scalable route to synthesize 2-Benzyloxy-6-bromotoluene is via the Williamson Ether Synthesis , utilizing 2-bromo-6-methylphenol and benzyl bromide[4].

Mechanistic Causality & Reagent Selection

-

Base Selection (K₂CO₃ vs. NaH): The pKa of a typical substituted phenol is approximately 10. Potassium carbonate (K₂CO₃) is a sufficiently strong base to quantitatively deprotonate the phenol to its highly nucleophilic phenoxide form. Avoiding stronger bases like Sodium Hydride (NaH) minimizes the risk of competing E2 elimination of the benzyl bromide[6].

-

Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It solvates the potassium cation effectively while leaving the phenoxide anion relatively unsolvated ("naked"), thereby dramatically accelerating the Sₙ2 nucleophilic attack on the electrophilic carbon of benzyl bromide[6].

Fig 1: Williamson ether synthesis workflow for 2-Benzyloxy-6-bromotoluene.

Step-by-Step Experimental Protocol

Note: This is a self-validating protocol. TLC monitoring and aqueous workup are integrated to ensure reaction completion and purity.

-

Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-bromo-6-methylphenol (1.0 equiv) and anhydrous K₂CO₃ (1.5 equiv)[3].

-

Solvation & Deprotonation: Suspend the mixture in anhydrous DMF (approx. 5 mL/mmol of phenol). Stir the suspension at room temperature for 30 minutes to allow the phenoxide to form (indicated by a slight color change)[6].

-

Alkylation: Dropwise, add benzyl bromide (1.1 equiv) via syringe.

-

Heating: Attach a reflux condenser and heat the reaction mixture to 60°C under an inert atmosphere (N₂ or Argon) for 4–6 hours.

-

Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes/Ethyl Acetate 9:1). The disappearance of the lower-R_f phenol spot and the appearance of a higher-R_f UV-active spot confirms completion.

-

Workup: Cool the mixture to room temperature. Quench by pouring into ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate.

-

Washing: Wash the combined organic layers with water (3x) and brine (1x) to completely remove DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced vacuum.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield pure 2-Benzyloxy-6-bromotoluene.

Downstream Applications in Drug Discovery

The true value of 2-Benzyloxy-6-bromotoluene lies in its downstream versatility. The aryl bromide acts as a linchpin for building complex molecular architectures, while the benzyl ether provides a reliable pathway back to the free phenol.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction allows for the cross-coupling of 2-Benzyloxy-6-bromotoluene with various aryl or alkyl boronic acids[5]. Using a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a mild base (e.g., Na₂CO₃) in a biphasic solvent system (Toluene/Water/Ethanol), researchers can synthesize highly substituted biaryl systems[7]. The steric bulk of the adjacent methyl and benzyloxy groups may require the use of specialized ligands (like Buchwald phosphines, e.g., SPhos or XPhos) to facilitate the challenging oxidative addition and reductive elimination steps.

Orthogonal Deprotection Strategies

Once the desired cross-coupling is achieved, the benzyl group can be removed to unmask the phenol for further derivatization (e.g., esterification or macrocyclization).

-

Hydrogenolysis (H₂ / Pd/C): The standard method for benzyl ether cleavage. However, if performed prior to cross-coupling, the palladium catalyst may inadvertently reduce the aryl bromide. Therefore, hydrogenolysis is strictly reserved for post-coupling intermediates.

-

Lewis Acid Cleavage (BBr₃): If the target molecule contains reducible functional groups (like alkenes or nitro groups), Boron tribromide (BBr₃) in Dichloromethane at -78°C provides a chemoselective alternative to remove the benzyl group without affecting the rest of the scaffold.

Fig 2: Downstream cross-coupling and deprotection pathways for drug development.

References

- BLD Pharm. "2-Benzyloxy-6-bromotoluene (CAS: 909032-71-9)." BLD Pharm. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyDNU_VQKuhj9TYFNkfCIk1rRCjVzCAVQnBWP07-5RSRkU0UsnMaN5WSX1UVUrIIcp62yIVdrT1oC51CyzKwXCPxPIuiDa8j63wJdWZ644ioMilT-jcTrvnu7bvuUcOnAczEyJgNpfHGryCs-r]

- Sigma-Aldrich. "Bromotoluene Derivatives." Sigma-Aldrich - MilliporeSigma. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlgptZEScgMJqvP8axLFu0rXVaR49Ua0g1OhfdgXsxclM5bDqcZffhlcd88vcouG5gquyeEt1nDLa3DIwpnW1aXRHCjMgbNwkB7dRuBygW2qvw6p4ImiK7x3ewrjDNPjIw6BBer5yZU94me48ifvgGRIb8lTJ6mGyt8txPKoRCDPS008tPq1A_VYQRopaWwwt-Pu2caoVRwhaNJQQ0YPPKousqqSJal_OQS9QgI32kpZdKJ7rmwP_vgqfZNghgEwIK0ACZ0R8=]

- Faluck International. "AROMATIC BROMINE DERIVATIVES: 2-Bromo-6-Methylphenol." Faluck International PVT LTD. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjRIBuUwGsrFPecNLkXRwTfNkqhY-85uHSnRCTu76FVry_q8NuBUWG-dVawSulpfSHbS5xyND9ukSgtQ1HnFb_bRtdTws2MffY2n6xdb6cGkXJf9-ENmmF1scyKXcCGOfjW5lP4NA5FAMO4FllbaVIJEFleqzlGCnUpERwTj6sASo=]

- Master Organic Chemistry. "The Williamson Ether Synthesis." Master Organic Chemistry. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEK8ee3EQ95_xDxvvcVgDhKKsr1y9x2TOndOZLba_EGgLq7b5zelY3rwQHRERCoVkY8IBR88Sx46p2LbUhXymtgHHB34GKQPOKnLCRtsuRiPk2tnRK04ifkuSe4xmb-JQOLMU5QueCUelI_hnbmuSwhQ5Gh7nQGvxo0AiC7-o-VhwsHtWdasPbc3kEnAA==]

- Benchchem. "Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds." Benchchem. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFBMQEhA1mOqGgSMx3_6u2DovOEwrftbAhg_S6HpH4nmcxS_nsQw6dnGbK-068oDv9F2MF8yPZxZBP9TQ0e_hteuNq8W3bwOzYyZOYctA8zlwmHQlKDoubMRqabzl3E1V8YK-oJN9XFbmNx-ZY41rNkimOOQGMDTF0tu35pmfFFcg-PAobiYt1Z4CTWM2KVaqfzuGewtQPZb0r9cCcQ8HgQjkZfNbA]

- Organic Chemistry Portal. "Suzuki Coupling." Organic Chemistry Portal. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0VqINaHIYQAFusvaIn-0JCezTCz7YzjiYWM1kJcUN1FgtRUFhOD_fp9z40LyEZ1wxy80nyphcJUU-z29B9dH1VppO2uKOCJNUob92MuEN_LKiNjO3nhq8DW2uoK9N1poDIwWdNOA4wZ3XORtfs5LO8df930b_U_U_g8O3v1zAUg==]

- Beilstein Journals. "Clean and fast cross-coupling of aryl halides in one-pot." Beilstein Journal of Organic Chemistry. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJMVLjpHmz2f_N_pTOfYzia-h05yWwBAGhjKtQJww5j5P7GSIL9st4eFbvV2hX9jmeHnF-77D3shZiSc-oPOkTffGaUDR3ANxkaGn1esMMAVGa2FqsEojh0sTJFoPrpbqVSUGUgkium1qjHl-pX34mLA==]

Sources

- 1. 909032-71-9|2-Benzyloxy-6-bromotoluene|BLD Pharm [bldpharm.com]

- 2. Bromotoluene | Sigma-Aldrich [sigmaaldrich.com]

- 3. faluckinternational.com [faluckinternational.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]

A Guide to the Regioselective Synthesis of 2-Benzyloxy-6-bromotoluene

An In-depth Technical Guide on the Synthesis of 2-Benzyloxy-6-bromotoluene from 2-Bromotoluene

This guide provides a comprehensive overview and detailed protocols for the synthesis of 2-benzyloxy-6-bromotoluene, a valuable intermediate in the development of complex organic molecules. The synthetic strategy is dissected into two primary stages: the regioselective hydroxylation of 2-bromotoluene to form the key phenolic intermediate, 2-bromo-6-methylphenol, followed by its subsequent benzylation via the Williamson ether synthesis. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering both mechanistic insights and field-proven experimental procedures.

Strategic Overview: A Two-Step Approach

The transformation of 2-bromotoluene into 2-benzyloxy-6-bromotoluene necessitates the introduction of a benzyloxy group at the C6 position, ortho to the bromine atom. A direct one-step conversion is not feasible. Therefore, a two-step sequence is the most logical and efficient pathway.

-

Step 1: Ortho-Hydroxylation. The initial and most critical step is the regioselective installation of a hydroxyl group onto the aromatic ring at the position adjacent to the bromine atom. While modern palladium-catalyzed methods for direct hydroxylation of aryl halides exist, a robust and highly regioselective alternative is the directed ortho-metalation (DoM) or lithiation.[1][2] In this approach, the bromine atom directs an organolithium reagent to deprotonate the adjacent C6 position, creating a nucleophilic aryl-lithium species. This intermediate is then trapped with an oxygen electrophile to yield the desired 2-bromo-6-methylphenol.

-

Step 2: Benzylation. With the phenolic intermediate in hand, the final target is synthesized through a classic Williamson ether synthesis.[3][4] This reaction involves the deprotonation of the phenol to form a potent phenoxide nucleophile, which then displaces a halide from benzyl bromide in a bimolecular nucleophilic substitution (SN2) reaction.[5][6]

The complete synthetic workflow is illustrated below.

Caption: Overall synthetic pathway from 2-bromotoluene to the target molecule.

Part I: Synthesis of 2-Bromo-6-methylphenol via Directed ortho-Lithiation

The challenge in functionalizing 2-bromotoluene lies in achieving high regioselectivity. Directed ortho-lithiation is a powerful tool that leverages the existing bromo substituent as a directing group. The bromine atom coordinates with the alkyllithium reagent (n-butyllithium), facilitating the deprotonation of the sterically accessible adjacent proton, thus forming the 6-lithio intermediate with high fidelity.

Subsequent reaction with trimethyl borate forms a boronic ester, which is then oxidatively cleaved with basic hydrogen peroxide to yield the phenol. This two-stage quench of the organolithium intermediate is a standard and high-yielding method for the synthesis of phenols from aryl halides.

Experimental Protocol: 2-Bromo-6-methylphenol

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Equivalents |

| 2-Bromotoluene | 171.04 | 10.0 | 1.0 |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 11.0 | 1.1 |

| Trimethyl borate | 103.91 | 12.0 | 1.2 |

| Tetrahydrofuran (THF), anhydrous | - | 50 mL | - |

| Hydrogen peroxide (30% aq.) | 34.01 | 20.0 | 2.0 |

| Sodium hydroxide (3 M aq.) | 40.00 | 20.0 | 2.0 |

Procedure

-

Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-bromotoluene (1.71 g, 10.0 mmol) and anhydrous tetrahydrofuran (50 mL).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise over 15 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1 hour.

-

Borate Quench: While maintaining the temperature at -78 °C, add trimethyl borate (1.35 mL, 12.0 mmol) dropwise. The reaction is typically instantaneous. After the addition is complete, stir the mixture for an additional 30 minutes at -78 °C.

-

Warm-up and Oxidative Workup: Remove the cooling bath and allow the reaction mixture to warm to 0 °C. Slowly add 3 M aqueous sodium hydroxide (6.7 mL, 20.0 mmol), followed by the careful, dropwise addition of 30% aqueous hydrogen peroxide (2.0 mL, 20.0 mmol), ensuring the internal temperature is maintained below 20 °C.

-

Extraction: Stir the mixture vigorously at room temperature for 2 hours. Transfer the mixture to a separatory funnel and dilute with diethyl ether (50 mL). Wash the organic layer with saturated aqueous sodium thiosulfate (2 x 25 mL) to quench any remaining peroxide, followed by brine (25 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield 2-bromo-6-methylphenol as a solid or oil.[7][8]

Part II: Synthesis of 2-Benzyloxy-6-bromotoluene

The conversion of 2-bromo-6-methylphenol to its benzyl ether is achieved via the Williamson ether synthesis, a reliable and high-yielding SN2 reaction.[4] The choice of a strong, non-nucleophilic base is critical to ensure complete deprotonation of the phenol without competing side reactions. Sodium hydride (NaH) is ideal for this purpose, as it irreversibly forms the sodium phenoxide and hydrogen gas, driving the reaction forward.[9][10] Benzyl bromide serves as an excellent electrophile due to the primary nature of the benzylic carbon, which is highly susceptible to SN2 attack.[3]

Caption: Mechanism of the Williamson ether synthesis.

Experimental Protocol: 2-Benzyloxy-6-bromotoluene

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Equivalents |

| 2-Bromo-6-methylphenol | 187.04 | 5.0 | 1.0 |

| Sodium Hydride (60% in mineral oil) | 24.00 (as NaH) | 6.0 | 1.2 |

| Benzyl Bromide | 171.04 | 5.5 | 1.1 |

| N,N-Dimethylformamide (DMF), anhydrous | - | 25 mL | - |

Procedure

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (240 mg of 60% dispersion, 6.0 mmol). Wash the NaH with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, carefully decanting the hexanes each time. Add anhydrous N,N-dimethylformamide (15 mL).

-

Phenoxide Formation: Cool the suspension to 0 °C in an ice bath. Dissolve 2-bromo-6-methylphenol (935 mg, 5.0 mmol) in anhydrous DMF (10 mL) and add it dropwise to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, during which time hydrogen gas evolution should cease, and a clear solution of the sodium phenoxide should form.[9]

-

Benzylation: Add benzyl bromide (0.65 mL, 5.5 mmol) dropwise to the reaction mixture at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Extraction: Upon completion, cool the reaction back to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution (20 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

-

Purification: Combine the organic layers and wash with water (2 x 25 mL) and brine (25 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to afford 2-benzyloxy-6-bromotoluene as a pure compound.

References

- Vertex AI Search. (n.d.). Simplifying catalytic hydroxylation of aryl halides through rational ligand design.

- BenchChem. (2025). Application Notes and Protocols for the Williamson Ether Synthesis of Benzyl Ethers.

- Unknown. (n.d.). 12. The Williamson Ether Synthesis.

- Widlicka, D. W., Singer, R. A., Hotham, I., Bernhardson, D. J., & Grosslight, S. (2024, May 30). Copper-Catalyzed Hydroxylation of Aryl Halides Using Hydroxypicolinamide Ligands. CoLab.

- Cambridge University Press. (n.d.). Williamson Ether Synthesis. Name Reactions in Organic Synthesis.

- Fors, B. P., & Buchwald, S. L. (n.d.). Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst. PMC.

- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.

- BenchChem. (2025). Application Notes and Protocols: 2-Bromo-4-tert-butyl-6-methylphenol in Medicinal Chemistry.

- Wikipedia. (n.d.). Williamson ether synthesis.

- ChemBK. (2024, April 9). Phenol,2-broMo-6-Methyl-.

- Pharmasuggest. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).

- ACS Publications. (2025, October 28). Pd-Catalyzed Hydroxylation of Aryl Halides under Air and in Eco-Friendly Solvent. ACS Omega.

- Sigma-Aldrich. (n.d.). 2-Bromo-6-methylphenol | 13319-71-6.

- ChemTalk. (2022, October 23). Williamson Ether Synthesis.

- Indian Academy of Sciences. (n.d.). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal.

- Mortier, J. (n.d.). 07- DIRECTED ORTHO METALATION. Unblog.fr.

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. 07- DIRECTED ORTHO METALATION | Jacques Mortier [jmortier.unblog.fr]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 7. chembk.com [chembk.com]

- 8. 2-Bromo-6-methylphenol | 13319-71-6 [sigmaaldrich.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. organic-synthesis.com [organic-synthesis.com]

2-Benzyloxy-6-bromotoluene: Technical Profile & Synthesis Guide

Abstract

This technical guide provides a comprehensive analysis of 2-Benzyloxy-6-bromotoluene (CAS 909032-71-9 ), a specialized aryl bromide building block used in medicinal chemistry and organic synthesis. This document details its chemical identity, validated synthetic pathways, and applications in cross-coupling reactions, specifically designed for researchers in drug discovery and process chemistry.

Part 1: Chemical Identity & Physical Properties[1]

The compound is a trisubstituted benzene derivative featuring a toluene core with bromo and benzyloxy substituents in the ortho positions relative to the methyl group. This steric arrangement (1,2,6-substitution) makes it a valuable scaffold for introducing atropisomerism or steric bulk in biaryl systems.

Table 1: Core Chemical Data

| Property | Specification |

| Chemical Name | 2-Benzyloxy-6-bromotoluene |

| Systematic Name | 1-(Benzyloxy)-3-bromo-2-methylbenzene |

| CAS Number | 909032-71-9 |

| Molecular Formula | |

| Molecular Weight | 277.16 g/mol |

| SMILES | Cc1c(Br)cccc1OCc2ccccc2 |

| Appearance | White to off-white solid / crystalline powder |

| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in water |

Part 2: Synthesis & Methodology[2]

The synthesis of 2-Benzyloxy-6-bromotoluene is typically achieved via the chemoselective protection of 2-bromo-6-methylphenol (6-bromo-o-cresol). This reaction relies on a Williamson ether synthesis protocol.

Synthetic Pathway Diagram

Figure 1: Synthetic route from 6-bromo-o-cresol via Williamson ether synthesis.

Detailed Experimental Protocol

Objective: Synthesis of 2-Benzyloxy-6-bromotoluene on a 10g scale.

Reagents:

-

2-Bromo-6-methylphenol (CAS 13319-71-6): 1.0 eq[1]

-

Benzyl Bromide (BnBr): 1.1 eq

-

Potassium Carbonate (

): 2.0 eq -

Solvent: Acetone (Reagent Grade) or DMF (Dry)

Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-6-methylphenol (10.0 g, 53.5 mmol) in Acetone (100 mL).

-

Base Addition: Add anhydrous

(14.8 g, 107 mmol) to the solution. The suspension will turn slightly yellow. -

Alkylation: Add Benzyl Bromide (6.9 mL, 58.8 mmol) dropwise over 10 minutes.

-

Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (

C) for 6–12 hours. Monitor conversion via TLC (Hexane/EtOAc 9:1). The starting phenol ( -

Work-up: Cool the mixture to room temperature. Filter off the inorganic solids (

, excess -

Purification: Dissolve the residue in EtOAc (100 mL) and wash with water (2 x 50 mL) and brine (50 mL). Dry over

, filter, and concentrate. -

Crystallization: Recrystallize from hot Ethanol or Hexane to yield the product as white crystals.

Yield Expectation: 85–95% isolated yield.

Part 3: Applications in Drug Development

2-Benzyloxy-6-bromotoluene serves as a critical intermediate due to the orthogonality of its functional groups:

-

Aryl Bromide: Enables Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to build biaryl cores or aryl-amines.

-

Benzyl Ether: Acts as a robust protecting group for the phenol, stable to basic coupling conditions but removable via hydrogenolysis (

) or Lewis acids (

Strategic Utility: Steric Control

The 1,2,6-substitution pattern creates a "pocket" around the methyl group. When coupled to another aromatic ring, the restricted rotation can induce axial chirality (atropisomerism), a feature increasingly exploited in modern kinase inhibitors to improve selectivity.

Part 4: Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry place (

C recommended). Keep container tightly closed.

References

-

BLD Pharm. (n.d.).[2] 2-Benzyloxy-6-bromotoluene Product Page. Retrieved from

-

Sigma-Aldrich. (n.d.).[3] 2-Benzyloxy-6-bromotoluene CAS 909032-71-9.[4] Retrieved from

-

PubChem. (n.d.). Compound Summary for CAS 13319-71-6 (Precursor: 2-Bromo-6-methylphenol). Retrieved from

Sources

Spectroscopic data of 2-Benzyloxy-6-bromotoluene (NMR, IR, MS)

This technical guide is structured to provide a comprehensive analysis of 2-Benzyloxy-6-bromotoluene (CAS 909032-71-9), a critical intermediate in the synthesis of biaryl systems and fused oxygen heterocycles.

As specific spectral libraries for this exact regioisomer are often proprietary, this guide synthesizes high-fidelity predictive data derived from its direct precursor (2-bromo-6-methylphenol ) and standard substituent chemical shift increments. This approach mirrors the "structural elucidation" workflow used by senior analytical scientists to validate novel compounds.

Executive Summary & Structural Logic

2-Benzyloxy-6-bromotoluene is a trisubstituted benzene derivative characterized by a 1,2,6-substitution pattern. This steric arrangement—where the central methyl group (C1) is flanked by a benzyloxy group (C2) and a bromine atom (C6)—creates a unique electronic and steric environment.

-

Core Utility: It serves as a "masked" phenol protected by a benzyl group, allowing for lithiation or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the C6-Bromine position without interference from the acidic hydroxyl.

-

Validation Strategy: Analytical confirmation relies on identifying the loss of the phenolic -OH stretch (IR), the appearance of the benzylic methylene singlet (

H NMR), and the characteristic isotopic pattern of bromine (MS).

Synthesis & Causality (The Self-Validating Protocol)

To understand the spectra, one must understand the origin. The compound is synthesized via a Williamson ether synthesis starting from 2-bromo-6-methylphenol .

Experimental Workflow

Reagents: 2-Bromo-6-methylphenol (1.0 eq), Benzyl bromide (1.2 eq), Potassium Carbonate (

-

Deprotonation: The mild base

deprotonates the phenol. The steric bulk at C6 (Methyl) and C2 (Bromo) requires adequate time/heat for the base to access the hydroxyl. -

Nucleophilic Attack: The phenoxide attacks the benzyl bromide.

-

Workup: The disappearance of the starting material (TLC:

~0.4 in Hexane/EtOAc) and the product's lower polarity confirm conversion.

Visualizing the Pathway

The following diagram illustrates the transformation and the key fragmentation logic used in Mass Spectrometry.

Caption: Synthesis of 2-Benzyloxy-6-bromotoluene via Williamson etherification and primary MS fragmentation path.

Spectroscopic Data Analysis[1][2][3][4]

A. Nuclear Magnetic Resonance ( H & C NMR)

The 1,2,6-substitution pattern results in a specific splitting pattern for the three remaining aromatic protons on the central ring (H3, H4, H5). They form a contiguous spin system.

Predicted High-Fidelity Data (

| Nucleus | Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 7.35 – 7.45 | Multiplet (m) | 5H | Benzyl Ar-H | The phenyl ring of the benzyl group is magnetically distinct but often overlaps. | |

| 7.31 | Doublet (d, | 1H | Core H5 | Deshielded by the adjacent Bromine (inductive effect). | |

| 7.05 | Triplet (t, | 1H | Core H4 | Meta to both substituents; couples to H3 and H5. | |

| 6.85 | Doublet (d, | 1H | Core H3 | Shielded by the ortho-alkoxy (benzyloxy) group via resonance. | |

| 5.08 | Singlet (s) | 2H | -OCH | The benzylic methylene is a diagnostic singlet. | |

| 2.38 | Singlet (s) | 3H | Ar-CH | Methyl signal is slightly deshielded by ortho-Br/OBn compared to toluene (2.35). | |

| 156.5 | Quaternary (C) | - | C2 (C-O) | Deshielded directly attached to Oxygen. | |

| 137.2 | Quaternary (C) | - | Benzyl ipso | Connection to the CH2 group. | |

| 131.0 | Quaternary (C) | - | C1 (C-Me) | Shielded relative to C-O due to steric crowding. | |

| 125.5 | Quaternary (C) | - | C6 (C-Br) | Distinctive shift for aryl bromides. | |

| 70.8 | Secondary (CH | - | -OCH | Diagnostic benzylic ether carbon. | |

| 17.5 | Primary (CH | - | Ar-CH | Typical aryl methyl shift. |

Critical Interpretation Note: The key to distinguishing this isomer from the para-bromo isomer (4-bromo-2-benzyloxytoluene) is the coupling pattern of the core protons.

-

This Isomer (6-Bromo): 3 contiguous protons

doublet, triplet, doublet. -

Isomer (4-Bromo): Isolated proton (s) + 2 adjacent (d, d)

singlet, doublet, doublet.

B. Mass Spectrometry (MS)

The mass spectrum provides the most rapid confirmation of the bromine incorporation.

-

Ionization Mode: EI (Electron Impact) or ESI+ (Electrospray).

-

Molecular Ion (

): 276 and 278 (1:1 ratio).-

Bromine exists as

and

-

Fragmentation Table:

| m/z (approx) | Fragment Structure | Explanation |

| 276 / 278 | Molecular ion (Twin peaks). | |

| 197 / 199 | Loss of bromine radical (rare in ethers, common in aryl halides). | |

| 185 / 187 | Base Peak Candidate. Loss of the benzyl group (tropylium ion leaves), leaving the bromocresol cation. | |

| 91 | Tropylium ion. The benzyl group rearranges to a stable 7-membered ring cation. |

C. Infrared Spectroscopy (FT-IR)

IR is used primarily to confirm the absence of the starting material's hydroxyl group.

-

Key Absence: No broad band at 3200–3500 cm

(Phenolic O-H). -

C-O Stretching: Strong bands at 1240 cm

(Ar-O-C asymmetric) and 1050 cm -

C-H Stretching:

-

3030–3060 cm

: Aromatic C-H. -

2850–2950 cm

: Aliphatic C-H (Methyl and Methylene).

-

Experimental Validation Workflow

To ensure scientific integrity, follow this decision tree to validate your synthesized material.

Caption: Logical decision tree for validating the structural identity of the target compound.

References

- Preparation of Precursor: L. S. Hegedus et al. Synthesis of 2-bromo-6-methylphenol via ortho-lithiation. Journal of Organic Chemistry. (General reference for ortho-substituted phenols).

-

Synthesis Protocol (Analogous): Tasker, A. et al. Intermediates and processes useful in the preparation of pharmaceutical agents. US Patent Application 2006/0199817. (Describes alkylation of 2-bromo-6-methylphenol).

-

Spectral Database: National Institute of Advanced Industrial Science and Technology (AIST).[1] SDBS Web: Spectral Database for Organic Compounds. (Used for substituent increment prediction).

-

Chemical Identity: PubChem Compound Summary for CID 505528325 (Isomer reference) and CAS 909032-71-9.

Sources

Technical Guide: Solubility Profile and Handling of 2-Benzyloxy-6-bromotoluene

[1][2][3]

Executive Summary

2-Benzyloxy-6-bromotoluene (CAS: 909032-71-9) is a trisubstituted benzene derivative featuring a central toluene core flanked by a lipophilic benzyloxy ether and a reactive bromine atom.[1][2][3][4][5] This specific substitution pattern (1-methyl-2-benzyloxy-6-bromo) creates a sterically crowded environment, influencing its solubility and reactivity.[2][3]

This guide provides a definitive reference for researchers utilizing this compound as an intermediate in medicinal chemistry (e.g., for Suzuki-Miyaura cross-couplings) or materials science.[2][3] It establishes that the compound is highly soluble in non-polar and polar aprotic solvents (DCM, THF, Toluene) but insoluble in water . Purification is optimally achieved via recrystallization from hot ethanol or chromatographic separation using hexanes/ethyl acetate.[3]

Chemical Identity & Physicochemical Profile[2][6][7][8][9][10][11]

Understanding the structural moieties is essential for predicting solvent interactions.

| Property | Detail |

| IUPAC Name | 1-Bromo-2-(benzyloxy)-3-methylbenzene |

| Common Name | 2-Benzyloxy-6-bromotoluene |

| CAS Number | 909032-71-9 |

| Molecular Formula | C₁₄H₁₃BrO |

| Molecular Weight | 277.16 g/mol |

| Structural Features | [1][2][3][6] • Aryl Bromide: Site for Pd-catalyzed coupling.[1][2][3]• Benzyl Ether: Lipophilic protecting group; acid-stable, hydrogenolysis-labile.[2][3]• Toluene Core: Provides a hydrophobic scaffold.[2] |

| Physical State | Typically a low-melting solid or viscous oil (depending on purity).[2][3] |

| LogP (Predicted) | ~4.4 (Highly Lipophilic) |

Solubility Profile

The solubility of 2-Benzyloxy-6-bromotoluene is governed by its high lipophilicity (LogP > 4) and lack of hydrogen bond donors.[2][3] It relies on van der Waals forces and dipole-dipole interactions for dissolution.[2][3]

Solvent Compatibility Table[1][3]

| Solvent Class | Representative Solvents | Solubility Rating | Operational Notes |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Preferred for extraction and reactions at RT.[1][2][3] |

| Polar Aprotic | THF, Ethyl Acetate, Acetone | Good to Excellent | Ideal for reaction media (e.g., Grignard, Suzuki). |

| Aromatic | Toluene, Benzene | Good | Suitable for high-temperature reflux reactions.[2][3] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Temperature Dependent | Poor solubility at RT; High solubility at reflux. Ideal for recrystallization. |

| Aliphatic | Hexanes, Pentane, Cyclohexane | Moderate/Poor | Used as an anti-solvent or for column chromatography elution.[3] |

| Aqueous | Water, Brine | Insoluble | Used for washing and phase separation during workup. |

Mechanistic Insight[13]

-

Why DCM works: The polarizable chlorine atoms in DCM interact favorably with the electron-rich aromatic rings and the ether linkage.[2]

-

Why Water fails: The bulky benzyl and tolyl groups disrupt the hydrogen bonding network of water without offering compensatory hydrophilic interactions.[2] The ether oxygen is sterically hindered, preventing effective hydrogen bonding with water.

Experimental Protocols

Protocol: Gravimetric Solubility Determination

Use this self-validating protocol to determine exact solubility limits for your specific batch.[2][3]

Objective: Determine saturation point in Solvent X at 25°C.

-

Preparation: Weigh 100 mg of 2-Benzyloxy-6-bromotoluene into a tared 4 mL vial.

-

Addition: Add Solvent X in 100 µL increments using a calibrated micropipette.

-

Agitation: Vortex for 30 seconds after each addition. Sonicate if dissolution is slow.[3]

-

Observation: Continue addition until the solution is clear and no solids remain.

-

Calculation:

[3]-

Interpretation: If

mL, solubility is >100 mg/mL (High).[3]

-

Protocol: Purification via Recrystallization

Since the compound shows temperature-dependent solubility in alcohols, this is the primary method for purification.[2]

Solvent System: Ethanol (95% or Absolute)[2][3]

-

Dissolution: Place crude solid in an Erlenmeyer flask. Add minimum hot Ethanol (reflux temperature, ~78°C) to dissolve the solid completely.[3]

-

Filtration (Optional): If insoluble particles remain, perform a hot filtration through a pre-warmed glass frit.[3]

-

Crystallization: Remove from heat and allow the flask to cool to room temperature slowly.

-

Note: Rapid cooling may induce oiling out due to the low melting point.[2]

-

-

Finishing: Cool in an ice bath (0-4°C) for 1 hour.

-

Isolation: Filter the white crystals via vacuum filtration. Wash with cold (-20°C) Ethanol.[2][3]

-

Drying: Dry under high vacuum (< 1 mbar) at room temperature.

Visualizations

Solubility Testing Workflow

The following diagram outlines the logical decision tree for selecting a solvent for reaction versus purification.

Caption: Decision matrix for purification and solvent selection based on physical state and solubility behavior.

Synthetic Utility Pathway

This diagram illustrates how solubility dictates the reaction conditions for a typical Suzuki coupling application.

Caption: Biphasic solubility requirements for Pd-catalyzed cross-coupling reactions.

References

-

Sigma-Aldrich. Product Specification: 2-Benzyloxy-4-bromotoluene (Structural Analog Data).[2][3] Accessed Feb 2026.[3] Link

-

PubChem. Compound Summary: 1-bromo-2-methyl-4-phenylmethoxybenzene (Physicochemical Properties).[1][2][3] National Library of Medicine.[2][3] Link

-

BLD Pharm. Product Detail: 2-Benzyloxy-6-bromotoluene (CAS 909032-71-9).[2][3][4][5]Link[2][3]

-

BenchChem. Protocol for the Purification of Benzyloxy-Benzoic Acid Derivatives by Recrystallization.[2][3][7]Link[2][3]

-

ResearchGate. Kinetic for benzyloxylation of p-bromotoluene using phase transfer catalyst. (Solvent effects on similar bromotoluenes).[3] Link

Sources

- 1. 93710-52-2|(2-Bromo-6-methoxyphenyl)methanol|BLD Pharm [bldpharm.com]

- 2. Benzene, 1-bromo-2-methyl- [webbook.nist.gov]

- 3. 5-Benzyloxy-2-bromotoluene | C14H13BrO | CID 2756639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2088368-92-5|1-(BENZYLOXY)-4-BROMO-2-(TERT-BUTYL)-5-METHYLBENZENE|BLD Pharm [bldpharm.com]

- 5. 17102-63-5|4-Bromo-2-methoxybenzyl alcohol|BLD Pharm [bldpharm.com]

- 6. 2-Benzyloxy-4-bromotoluene | 1114808-93-3 [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Reactivity of the benzylic and aromatic C-Br bonds in 2-Benzyloxy-6-bromotoluene

Executive Summary: The "Sandwiched" Scaffold

2-Benzyloxy-6-bromotoluene represents a highly specialized scaffold in medicinal chemistry, particularly valuable for synthesizing poly-functionalized biaryls, phenanthridines, and isoquinoline alkaloids. Its utility lies in its orthogonal reactivity , but its challenge lies in its extreme steric congestion .

The molecule features a methyl group at position C1 that is "sandwiched" between two bulky ortho-substituents:

-

C2-Benzyloxy (

): An electron-donating group (EDG) that activates the ring but imposes significant steric bulk. -

C6-Bromine (

): A deactivating halogen that serves as a handle for cross-coupling but further crowds the C1 position.

This guide details the distinct reactivities of the Aromatic C-Br bond (existing) and the Benzylic C-Br bond (latent, generated via functionalization of the methyl group), providing a roadmap for chemo-selective transformations.

Reactivity Profile & Mechanistic Divergence

The core synthetic challenge is managing the reactivity difference between the

The Aromatic C-Br Bond (Position C6)

-

Nature: Strong

bond. -

Reactivity Mode: Oxidative addition to low-valent transition metals (Pd, Ni).

-

Steric Constraint: High. The ortho-methyl group hinders the approach of the metal center. Standard ligands (e.g.,

) often fail to promote oxidative addition or, more critically, fail to facilitate reductive elimination in the catalytic cycle. -

Required Strategy: Use of bulky, electron-rich phosphine ligands (Buchwald Ligands) or N-Heterocyclic Carbenes (NHCs) to force the catalytic cycle.

The Benzylic Position (Position C1)

-

Nature:

bonds susceptible to radical abstraction. -

Reactivity Mode: Radical chain substitution (Wohl-Ziegler) to form a Benzylic C-Br, followed by

displacement. -

Steric Constraint: The "sandwiched" geometry creates a kinetic barrier to hydrogen abstraction. However, once the radical is formed, it is thermodynamically stabilized by the aromatic ring.

-

Risk: The electron-rich nature of the ring (due to the benzyloxy group) makes it susceptible to electrophilic aromatic substitution (ring bromination) rather than radical side-chain bromination if conditions are not strictly controlled.

Visualization: The Divergent Reaction Landscape

The following diagram maps the orthogonal pathways available to this scaffold.

Caption: Divergent synthetic pathways. Path A utilizes the aromatic bromide for cross-coupling. Path B activates the methyl group to a benzylic bromide, creating a dual-electrophile species where the benzylic position is kinetically more reactive toward nucleophiles.

Technical Deep Dive: Protocols & Causality

Activation of the Aromatic C-Br (Suzuki-Miyaura Coupling)

The Challenge: The ortho-methyl group inhibits the formation of the active Pd(0) species and the subsequent transmetallation step. The Solution: Use SPhos or XPhos . These ligands are dialkylbiaryl phosphines. The interaction between the Pd and the ligand's lower ring allows the catalyst to accommodate the steric bulk of the 2,6-disubstituted substrate.

Optimized Protocol:

-

Reagents: Substrate (1.0 equiv), Boronic Acid (1.5 equiv),

(2 mol%), SPhos (4 mol%), -

Solvent: Toluene/Water (10:1). The biphasic system aids in dissolving the inorganic base while protecting the catalyst.

-

Conditions: Heat to 100°C under Argon.

-

Endpoint: Monitor by TLC. The disappearance of the aryl bromide is usually slower (4-12h) than unhindered systems.

Generating the Benzylic C-Br (Wohl-Ziegler Reaction)[1][2]

The Challenge: The electron-rich benzyloxy group activates the ring positions (C3 and C5) toward electrophilic bromination. If

Optimized Protocol:

-

Reagents: Substrate (1.0 equiv), Recrystallized NBS (1.05 equiv), AIBN (5 mol%).

-

Solvent: Anhydrous

(0.5 M). -

Procedure:

-

Degas solvent (freeze-pump-thaw) to remove Oxygen (a radical quencher).

-

Heat to reflux (102°C).

-

Add AIBN as a solution over 10 minutes to maintain a steady radical flux.

-

-

Purification: Filter off succinimide immediately. Wash with water to remove trace HBr (which degrades the benzyl ether).

Chemo-Selectivity in the "Dual Bromide"

If you generate the product of Path B (2-Benzyloxy-6-bromobenzyl bromide), you now possess two C-Br bonds.

| Feature | Aromatic C-Br (C6) | Benzylic C-Br (Side Chain) |

| Hybridization | ||

| Inert | Highly Reactive | |

| Pd-Oxidative Addition | Slow (Steric hindrance) | Fast (Facile insertion) |

| Selectivity Rule | Reacts 2nd in nucleophilic conditions | Reacts 1st in nucleophilic conditions |

Strategic Implication: If you need to substitute the benzylic position with a nucleophile (e.g., Azide for Click chemistry, or Amine), do it after bromination but before any further Pd-catalysis. The Benzylic Br will react exclusively with nucleophiles like

Critical Control Points (Self-Validating Systems)

To ensure scientific integrity, the following controls must be integrated into the workflow:

-

The "HBr Trap": During Wohl-Ziegler bromination, HBr is a byproduct. In the presence of the Benzyloxy group, HBr can cleave the ether (deprotection) to form the phenol.

-

Control: Add solid

(10 wt%) to the NBS reaction to scavenge HBr in situ.

-

-

NMR Validation of Regio-isomers:

-

Benzylic Bromination Product: Look for the disappearance of the Methyl singlet (

2.3 ppm) and appearance of the Methylene singlet ( -

Ring Bromination Artifact: If the Methyl singlet remains but the aromatic region simplifies, you have brominated the ring (likely at C3 or C5).

-

-

Ligand Sensitivity Check: If the Suzuki coupling fails (yield < 20%), switching from

to SPhos is not just an optimization; it is a mechanistic requirement due to the "ortho-effect."

References

-

Walker, S. D., et al. "A General and Efficient Catalyst for the Suzuki-Miyaura Coupling of Sterically Hindered Aryl Chlorides and Bromides." Journal of the American Chemical Society, vol. 126, no. 41, 2004, pp. 13427-13435. Link

-

Podgoršek, A., et al. "N-Bromosuccinimide-Based Bromination: Radical vs. Ionic Pathways." Tetrahedron, vol. 65, no. 22, 2009, pp. 4429-4439. Link

-

Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, vol. 41, no. 11, 2008, pp. 1461-1473. Link

- Smith, M. B.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th ed., Wiley, 2019. (Section: Reactivity of Benzylic Halides vs Aryl Halides).

Architectural Dominance of the Benzyloxy Pharmacophore in Monoamine Oxidase B Inhibitors: Structural Dynamics, SAR, and Validation Protocols

Executive Summary: The Pharmacophoric Anchor

In the landscape of neurodegenerative disease therapeutics, the selective inhibition of Monoamine Oxidase B (MAO-B) remains a cornerstone strategy for preserving endogenous dopamine levels in Parkinson’s Disease (PD)[1]. While early-generation MAO inhibitors suffered from irreversible binding and poor isoform selectivity (leading to the infamous "cheese effect" via MAO-A inhibition), modern rational drug design has shifted toward highly selective, reversible inhibitors. Central to this evolution is the benzyloxy group —a bulky, hydrophobic pharmacophore that acts as a structural key to unlock profound MAO-B selectivity and binding affinity[2].

As a Senior Application Scientist, I have structured this technical guide to deconstruct the causality behind the benzyloxy group's efficacy. We will explore the structural biology that dictates its binding, analyze quantitative Structure-Activity Relationship (SAR) data, and establish a self-validating experimental protocol for evaluating novel benzyloxy-derived MAO-B inhibitors.

Mechanistic Insights: Exploiting the Bipartite Cavity

To understand why the benzyloxy group is so effective, we must examine the divergent topographies of the MAO-A and MAO-B active sites.

Both isoforms contain a flavin adenine dinucleotide (FAD) coenzyme, but their active site cavities differ dramatically in volume and shape. MAO-B possesses a unique bipartite cavity consisting of a substrate cavity (~400 ų) and an entrance cavity (~290 ų), separated by a gating mechanism controlled by residues Ile199 and Tyr326. In contrast, MAO-A features a single, smaller cavity restricted by bulkier residues (Phe208 and Ile335).

When a benzyloxy-substituted inhibitor (such as safinamide or a fluorobenzyloxy chalcone) enters the MAO-B pocket, the core scaffold (e.g., the

Graphviz Diagram 1: Mechanism of MAO-B selectivity driven by benzyloxy tail anchoring.

Structure-Activity Relationship (SAR) Dynamics

The spatial arrangement and electronic properties of the benzyloxy group critically dictate the pharmacokinetic and pharmacodynamic profile of the inhibitor. Recent SAR investigations across various scaffolds (chalcones, coumarins, isatins) reveal two universal truths regarding benzyloxy substitution:

-

Positional Isomerism (The Para-Preference): Substitution of the benzyloxy group at the para-position of the inhibitor's B-ring consistently yields superior MAO-B inhibition compared to ortho or meta substitutions[1],[3]. Causally, a para-substituted benzyloxy tail aligns perfectly along the longitudinal axis of the MAO-B bipartite cavity, minimizing steric friction with the gating residues and maximizing penetration into the entrance cavity.

-

Halogenation Effects: Decorating the benzyloxy ring with electron-withdrawing halogens (e.g., fluorine, chlorine) dramatically enhances potency. Halogens increase the lipophilicity of the molecule, improving blood-brain barrier (BBB) penetration, while simultaneously engaging in highly directional halogen bonding with the backbone carbonyls of the MAO-B entrance cavity[1].

Quantitative SAR Data Summary

The following table synthesizes the impact of benzyloxy substitutions across distinct chemical scaffolds, highlighting the profound nanomolar potency and selectivity achievable via this pharmacophore.

| Compound Scaffold | Benzyloxy Substitution | Target Affinity (MAO-B IC₅₀) | Selectivity Index (MAO-B vs MAO-A) | Reference |

| Safinamide ( | 3-fluorobenzyloxy | 98.0 nM | > 5,900 | [2] |

| FBZ13 (Chalcone) | 3-fluorobenzyloxy (para) | 5.3 nM | > 7,500 | [1] |

| Compound 3 (Coumarin) | Unsubstituted benzyloxy | 3.9 nM | 167 | [4] |

| ISB1 (Isatin) | Unsubstituted benzyloxy (para) | 124.0 nM | > 50 | [3] |

Table 1: Comparative analysis of benzyloxy-substituted MAO-B inhibitors demonstrating the superiority of halogenated and para-substituted derivatives.

Experimental Workflows: A Self-Validating Protocol for MAO-B Inhibitors

To ensure scientific integrity and trustworthiness (E-E-A-T), the evaluation of novel benzyloxy-derived MAO inhibitors must utilize a self-validating experimental system. The protocol below details a continuous fluorometric assay using Amplex Red.

Why Amplex Red? MAO enzymes deaminate monoamines, producing hydrogen peroxide (

Step-by-Step Methodology

Phase 1: Reagent & Control Preparation

-

Enzyme Preparation: Thaw recombinant human MAO-A and MAO-B aliquots on ice. Dilute in 50 mM sodium phosphate buffer (pH 7.4) to a final working concentration (typically 5 µg/mL).

-

Control Matrix Setup (Self-Validation):

-

Positive Controls: Safinamide (selective MAO-B inhibitor)[2] and Clorgyline (selective MAO-A inhibitor).

-

Negative Control: Vehicle (DMSO). Crucial Causality: Keep final DMSO concentration < 1% v/v to prevent solvent-induced enzyme denaturation.

-

Background Control: Assay mixture lacking the MAO enzyme to subtract baseline auto-oxidation of Amplex Red.

-

Phase 2: Equilibrium Pre-Incubation 3. In a black, flat-bottom 96-well microplate, combine 50 µL of the diluted MAO enzyme with 25 µL of the benzyloxy test compound (at varying concentrations: 0.1 nM to 10 µM). 4. Incubate the plate in the dark at 37°C for 15 minutes. Crucial Causality: Because benzyloxy compounds are reversible competitive inhibitors, this pre-incubation step is mandatory to allow the inhibitor-enzyme complex to reach thermodynamic equilibrium before the substrate is introduced.

Phase 3: Continuous Kinetic Monitoring 5. Prepare the reaction starter mix: 50 mM sodium phosphate buffer containing 200 µM Amplex Red, 2 U/mL HRP, and the specific substrate (e.g., 1 mM p-tyramine). 6. Rapidly add 25 µL of the starter mix to all wells to initiate the reaction. 7. Immediately transfer the plate to a fluorescence microplate reader (Excitation: 530 nm, Emission: 590 nm). Record fluorescence continuously every 30 seconds for 30 minutes at 37°C.

Phase 4: Data Processing & Mechanism Validation

8. Extract the linear portion of the fluorescence-time curve (typically the first 5-10 minutes) to calculate the initial velocity (

Graphviz Diagram 2: Self-validating experimental workflow for MAO inhibitor kinetic profiling.

Translational Perspective: Beyond Monotherapy

The structural predictability of the benzyloxy group has catalyzed a new era of drug discovery focused on Multi-Target Directed Ligands (MTDLs) . Because the benzyloxy tail reliably secures MAO-B inhibition, medicinal chemists can heavily modify the "core" of the molecule to hit secondary neurodegenerative targets.

For instance, recent developments have fused benzyloxy groups onto coumarin scaffolds to create triple-acting compounds that simultaneously inhibit MAO-B, Acetylcholinesterase (AChE), and Butyrylcholinesterase (BChE)[4]. These MTDLs hold immense promise for treating the complex, overlapping pathologies of Alzheimer's Disease and Parkinson's Disease, proving that the benzyloxy pharmacophore is not just a legacy structural feature, but a foundational building block for next-generation neurotherapeutics.

References

Sources

- 1. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Safinamide | MAO-B inhibitor | CAS 133865-89-1 | anti-PD ( Parkinson's disease) drug | EMD-1195686; FCE-26743; EMD1195686; FCE26743; trade name: Xadago | InvivoChem [invivochem.com]

- 3. Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative disease treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

Strategic Utilization of Bromotoluene Isomers in Advanced Organic Synthesis: A Comparative Technical Guide

Introduction: The Strategic Role of Positional Isomerism

In the landscape of drug development and materials science, bromotoluenes (

Physicochemical Profiling: Symmetry and Density Causality

To design robust synthetic routes, we must first analyze the baseline physical properties of the three isomers. The quantitative data is summarized below:

| Property | o-Bromotoluene (2-Bromotoluene) | m-Bromotoluene (3-Bromotoluene) | p-Bromotoluene (4-Bromotoluene) |

| CAS Number | 95-46-5 | 591-17-3 | 106-38-7 |

| Physical State (at 20 °C) | Colorless Liquid | Colorless Liquid | White Crystalline Solid |

| Melting Point | -27.8 °C | -39.8 °C | 28.5 °C |

| Boiling Point | 181.7 °C | 183.7 °C | 184.5 °C |

| Density (g/mL) | 1.431 | 1.410 | 1.399 |

The Causality of Physical States

The stark contrast in melting points between the isomers is a direct manifestation of molecular symmetry. The para-isomer exhibits a highly 1[1]. This symmetry minimizes free volume and maximizes intermolecular van der Waals packing interactions within the crystal lattice, significantly increasing the energy required to disrupt the solid state (resulting in a melting point of 28.5 °C). Conversely, the ortho- and meta-isomers possess asymmetric geometries, leading to frustrated lattice packing and rendering them liquids at ambient temperature[1].

Furthermore, the density gradient (ortho > meta > para) is driven by the localized concentration of atomic mass. In o-bromotoluene, the heavy bromine atom and the methyl group are adjacent, creating a dense electron cloud and a tighter molecular footprint in the liquid phase[1].

Mechanistic Reactivity: The Steric Penalty in Cross-Coupling

In modern drug discovery, the construction of biaryl frameworks heavily relies on palladium-catalyzed cross-couplings, such as the Suzuki-Miyaura reaction. The positional relationship between the methyl and bromo groups fundamentally alters the catalytic cycle.

While the methyl group exerts a weak, inductive electron-donating effect (+I) across all isomers, steric hindrance is the dominant kinetic variable. In Suzuki-Miyaura couplings, o-bromotoluene presents 2[2]. The physical proximity of the ortho-methyl group blocks the approach of the bulky

To overcome this "ortho penalty," application scientists must abandon standard catalysts (like

Visualizing the Catalytic Bottleneck

Suzuki-Miyaura catalytic cycle highlighting the oxidative addition bottleneck for o-bromotoluene.

Self-Validating Experimental Protocol: High-Throughput Kinetic Profiling

To quantitatively compare the reactivity of the three isomers, the following protocol details a Suzuki-Miyaura coupling designed as a self-validating system . By utilizing an internal standard introduced prior to reaction initiation, the methodology mathematically nullifies physical losses during micro-sampling, ensuring the kinetic data reflects pure chemical reactivity.

Objective: Kinetic profiling of o-, m-, and p-bromotoluene against phenylboronic acid.

Step-by-Step Methodology:

-

Preparation of the Reaction Matrix: In a nitrogen-filled glovebox, charge a 10 mL Schlenk tube with the chosen bromotoluene isomer (1.00 mmol), phenylboronic acid (1.50 mmol), and anhydrous

(2.00 mmol). -

Catalyst & Internal Standard Addition: Add a highly active Palladacycle catalyst or

/XPhos system (0.01 mol%), followed by exactly 0.50 mmol of n-tridecane.-

Causality (Self-Validation):n-Tridecane serves as an inert internal standard. Because it is added at the very beginning, any subsequent solvent evaporation or variations in GC injection volume are perfectly normalized by calculating the product-to-standard ratio[3].

-

-

Solvent Addition and Initiation: Inject 3.0 mL of degassed Toluene/H₂O (2:1 v/v). Seal the tube, remove it from the glovebox, and heat to 110 °C in a pre-equilibrated oil bath.

-

Kinetic Sampling: At t = 1h, 3h, and 6h, withdraw a 50 µL aliquot using a micro-syringe. Quench immediately in 0.5 mL of ethyl acetate and 0.5 mL of brine to halt the catalytic cycle.

-

Analysis: Extract the organic layer, filter through a short plug of anhydrous

and silica, and analyze via GC-FID. Calculate the conversion based on the n-tridecane response factor.

Conclusion

The selection between ortho, meta, and para-bromotoluene dictates the physical handling (liquid vs. solid) and the energetic requirements of the synthetic pathway. While the para-isomer offers ease of handling and rapid kinetics, the ortho-isomer demands advanced, sterically accommodating catalyst systems to bypass its inherent oxidative addition bottleneck. Understanding these structure-activity relationships is paramount for scaling robust, high-yield API synthesis.

References

-

Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Publishing, rsc.org,[Link]

-

Bromotoluene - Wikipedia, wikipedia.org,[Link]

-

Palladacycle Catalyst Based on a Cyclopropane Monophosphine Ligand for the Suzuki–Miyaura Cross-Coupling Reaction | Organometallics - ACS Publications, acs.org,[Link]

Sources

Methodological & Application

Application Note: Synthesis of Sterically Hindered Biaryl Compounds via Suzuki-Miyaura Coupling of 2-Benzyloxy-6-bromotoluene

Introduction

Biaryl scaffolds are privileged structures in medicinal chemistry, materials science, and natural product synthesis, frequently conferring potent biological activity and unique material properties.[1][2][3] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the construction of carbon-carbon bonds, particularly for creating biaryl linkages.[2][4][5] Its advantages include mild reaction conditions, exceptional functional group tolerance, and the use of readily available and generally less toxic organoboron reagents.[3][6]

This application note provides a detailed guide for the synthesis of biaryl compounds using a sterically hindered electrophile, 2-Benzyloxy-6-bromotoluene. The presence of two ortho-substituents presents a significant synthetic challenge, often leading to low reaction yields due to steric impediment of the crucial steps in the catalytic cycle. We will address these challenges by providing a rationale for the selection of an appropriate palladium catalyst, ligand, base, and solvent system, followed by a detailed experimental protocol and expected outcomes. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize complex, sterically encumbered biaryl molecules.

The Challenge of Steric Hindrance in Suzuki-Miyaura Coupling

The efficiency of the Suzuki-Miyaura coupling can be significantly diminished when using sterically demanding substrates, such as di-ortho-substituted aryl halides.[7][8][9] The steric bulk around the reaction center can impede both the oxidative addition of the aryl halide to the palladium(0) center and the subsequent reductive elimination step that forms the biaryl product. To overcome these hurdles, specialized catalytic systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often required.[8][10][11] These ligands promote the formation of a coordinatively unsaturated, highly reactive palladium species necessary for the reaction to proceed efficiently.

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[12][13][14]

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (in this case, 2-Benzyloxy-6-bromotoluene) to a palladium(0) complex, forming a palladium(II) species.[13]

-

Transmetalation: The organic group from the organoboron reagent (an arylboronic acid in this protocol) is transferred to the palladium(II) complex.[4][13] This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic borate species.[15][16][17][18]

-

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[4][13]

Figure 1: Suzuki-Miyaura Catalytic Cycle.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Benzyloxy-6-bromotoluene

This protocol provides a general method that should be optimized for each specific arylboronic acid coupling partner.

Materials and Reagents

-

2-Benzyloxy-6-bromotoluene

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄), finely ground (3 equivalents)

-

Toluene, anhydrous

-

1,4-Dioxane, anhydrous

-

Deionized water, degassed

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Inert gas (Argon or Nitrogen)

Equipment

-

Schlenk flask or oven-dried round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert gas line with bubbler

-

Syringes and needles

-

Standard glassware for workup and purification

-

Rotary evaporator

-

Flash chromatography system

Reaction Setup and Procedure

Figure 2: Experimental Workflow.

-

Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-Benzyloxy-6-bromotoluene (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and finely ground potassium phosphate (3.0 mmol, 3.0 equiv).

-

Catalyst Addition: In a separate vial, weigh palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add these to the Schlenk flask.

-

Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

-

Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL) and anhydrous 1,4-dioxane (5 mL) via syringe, followed by degassed deionized water (1 mL).

-

Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Rationale for Reagent Selection

| Component | Selection | Rationale |

| Catalyst | Palladium(II) acetate (Pd(OAc)₂) | A common and effective palladium precursor that is reduced in situ to the active Pd(0) species. |

| Ligand | SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | A bulky and electron-rich Buchwald phosphine ligand that is highly effective for coupling sterically hindered substrates by promoting both oxidative addition and reductive elimination. |

| Base | Potassium phosphate (K₃PO₄) | A moderately strong base that is effective in promoting the transmetalation step without causing significant side reactions. Its use in aqueous conditions is well-established.[18] |

| Solvent System | Toluene/1,4-Dioxane/Water | A mixed solvent system is often beneficial. Toluene and dioxane are excellent solvents for the organic components, while the presence of water can aid in the dissolution of the inorganic base and facilitate the transmetalation step. |

Safety Precautions

-

Palladium catalysts and organoboron compounds should be handled in a well-ventilated fume hood.[19][20][21]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[21][22]

-

Palladium on carbon, if used for debenzylation post-coupling, is pyrophoric and must be handled with care, typically under a wet or inert atmosphere.[19][20][22]

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst | Ensure anhydrous and anaerobic conditions. Use freshly opened or properly stored reagents. |

| Insufficient temperature | Increase the reaction temperature in 10 °C increments, up to the boiling point of the solvent. | |

| Poor choice of ligand/base | Screen other bulky phosphine ligands (e.g., XPhos, RuPhos) or different bases (e.g., Cs₂CO₃, K₂CO₃). | |

| Formation of Homocoupled Byproducts | Presence of oxygen | Thoroughly degas solvents and maintain a strict inert atmosphere. |

| Protodeborylation of Boronic Acid | Excess water or acidic impurities | Use anhydrous solvents and ensure the base is of high purity. |

Conclusion

The Suzuki-Miyaura cross-coupling of the sterically hindered 2-Benzyloxy-6-bromotoluene can be successfully achieved to synthesize a variety of biaryl compounds. The key to success lies in the judicious choice of a highly active catalytic system, specifically one employing a bulky, electron-rich phosphine ligand such as SPhos. The protocol detailed herein provides a robust starting point for the synthesis of these challenging yet valuable molecules, which are of significant interest to the pharmaceutical and materials science communities. Further optimization of the reaction conditions for each specific coupling partner may be necessary to achieve optimal yields.

References

-

Al-Amin, M., & El-Emam, A. A. (2021). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Catalysts, 11(9), 1083. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Wikipedia. (2024, February 20). Suzuki reaction. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

-

Martín, R., & Amatore, C. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(24), 8652–8659. [Link]

-

Wolf, C., & Xu, H. (2008). Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards. The Journal of Organic Chemistry, 73(1), 162–167. [Link]

-

Jutand, A. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Advanced Synthesis & Catalysis, 363(15), 3347-3375. [Link]

-

Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Link]

-

Luo, X., Li, Z., Zheng, Y., Lin, Y., Jiang, H., Gooßen, L. J., & Lei, M. (2023). Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. ACS Catalysis, 13(18), 12154–12163. [Link]

-

Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Link]

-

Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). A Highly Active Palladium Catalyst for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722–9723. [Link]

-

Leadbeater, N. E. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 8(15), 1435-1456. [Link]

-

Royal Society of Chemistry. (2014). A novel green protocol for ligand free Suzuki–Miyaura cross-coupling reactions in WEB at room temperature. [Link]

-

ResearchGate. (2025, August 6). Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. [Link]

-

Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]

-

American Chemical Society. (2014, August 20). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. [Link]

-

PubMed. (2003, December 31). A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature. [Link]

-

Li, G.-Q., Yamamoto, Y., & Miyaura, N. (n.d.). Synthesis of Tetra-ortho-Substituted Biaryls Using Aryltriolborates. Hokkaido University Collection of Scholarly and Academic Papers: HUSCAP. [Link]

-

Royal Society of Chemistry. (2023, September 27). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. [Link]

-

National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. [Link]

-

University of California, Los Angeles. (2017, May 25). Standard Operating Procedure: Palladium. [Link]

-

University of Wisconsin-Madison Chemistry. (n.d.). Hazards associated with laboratory scale hydrogenations. [Link]

-

Al-Masum, M. A., & El-Sayed, E. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19(1), 1-13. [Link]

-

San Diego Mesa College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

-

Semantic Scholar. (n.d.). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. [Link]

-

ResearchGate. (2025, August 3). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. [Link]

Sources

- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 2. mt.com [mt.com]

- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. home.sandiego.edu [home.sandiego.edu]

- 6. Lab Reporter [fishersci.se]

- 7. Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards [organic-chemistry.org]

- 8. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Yoneda Labs [yonedalabs.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Suzuki Coupling [organic-chemistry.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. honrel.com [honrel.com]

- 20. LCSS: PALLADIUM ON CARBON [web.stanford.edu]

- 21. rtong.people.ust.hk [rtong.people.ust.hk]

- 22. chem.wisc.edu [chem.wisc.edu]

Application Note: High-Efficiency Palladium-Catalyzed Cross-Coupling of 2-Benzyloxy-6-bromotoluene

Executive Summary

This guide details the optimized protocols for the palladium-catalyzed cross-coupling of 2-Benzyloxy-6-bromotoluene (CAS: 909032-71-9) . This substrate represents a specific class of "privileged intermediates" in drug discovery—serving as a precursor for sterically congested biaryl scaffolds (common in atropisomeric ligands and liquid crystals) and functionalized resorcinol derivatives (cannabinoid synthesis).

The Challenge: The substrate presents a dual challenge:

-

Steric Hindrance: The bromine at C6 is ortho to the methyl group (C1), which is itself ortho to the benzyloxy group (C2). This 1,2,3-substitution pattern creates significant steric pressure around the reactive center.

-

Electronic Deactivation: The benzyloxy group is an electron-donating group (EDG). While meta to the bromine, it increases the electron density of the arene, rendering the C-Br bond less electrophilic and thus retarding the rate-limiting oxidative addition step.

The Solution: To overcome these barriers, this protocol utilizes Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) and NHC-Palladium (PEPPSI) systems. These catalysts are specifically engineered to facilitate oxidative addition into electron-rich, sterically hindered halides.

Structural Analysis & Mechanistic Strategy

Understanding the spatial arrangement of 2-Benzyloxy-6-bromotoluene is critical for catalyst selection.

-

C1 (Methyl): Acts as a steric gatekeeper.

-

C2 (Benzyloxy): Provides electronic richness; potential for secondary coordination (hemilability), though rare with bulky phosphines.

-

C6 (Bromine): The reaction site.

Mechanistic Pathway (SPhos System)

The recommended catalyst system utilizes SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) . The bulk of SPhos promotes the formation of the highly active monoligated species

Figure 1: Catalytic cycle highlighting the critical Oxidative Addition step, which is hindered by the electron-rich nature of the substrate.

Protocol 1: Suzuki-Miyaura Coupling (Biaryl Synthesis)

This protocol is optimized for coupling 2-Benzyloxy-6-bromotoluene with aryl boronic acids, including those with moderate steric hindrance (e.g., o-tolylboronic acid).

Reagents & Materials

| Component | Equivalents | Role |

| 2-Benzyloxy-6-bromotoluene | 1.0 equiv | Electrophile |

| Aryl Boronic Acid | 1.2 - 1.5 equiv | Nucleophile |

| Pd(OAc)₂ | 2.0 mol% | Pre-catalyst |

| SPhos | 4.0 mol% | Ligand (L:Pd = 2:1) |

| K₃PO₄ (tribasic) | 2.0 - 3.0 equiv | Base (Activates Boron) |

| Toluene / Water | 10:1 ratio (0.2 M) | Solvent System |

Step-by-Step Methodology

-

Catalyst Pre-complexation (Critical):

-

In a glovebox or under Argon, charge a reaction vial with Pd(OAc)₂ and SPhos.

-

Add anhydrous Toluene (1 mL per mmol substrate) and stir at ambient temperature for 10 minutes. The solution should turn from orange to a dark red/brown, indicating the formation of the active catalytic species.

-

Why: Pre-forming the catalyst prevents Pd-black precipitation which is common with electron-rich halides.

-

-

Substrate Addition: